molecular formula C9H8N2O3S B562622 Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate CAS No. 108128-42-3

Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate

Cat. No.: B562622
CAS No.: 108128-42-3
M. Wt: 224.234
InChI Key: CCAGRYPHEZYGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that contains a benzothiazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate reagents. One common method includes the cyclization of 3,4-substituted anilines in the presence of potassium thiocyanate (KSCN) and bromine (Br2) in acetic acid (AcOH) at low temperatures . The resulting product is then acylated with chloroacetyl chloride to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve one-pot multicomponent reactions, which are advantageous due to their simplicity, high yields, and reduced reaction times. These methods frequently use green chemistry principles, such as employing water as a solvent and using microwave irradiation to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxy, and carboxylate groups on the benzothiazole ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-7-5(3-6(4)12)11-9(10)15-7/h2-3,12H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAGRYPHEZYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.